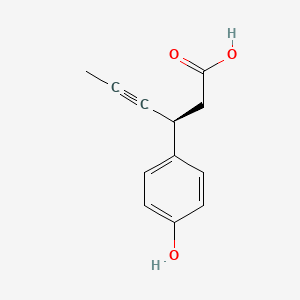

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Descripción general

Descripción

“(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid” is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 . It is used for research and development purposes .

Synthesis Analysis

This compound is synthesized by alkylation of commercially available 4-hydroxyphenylacetonitrile with sodium methoxide in methanol .Molecular Structure Analysis

The molecular structure of “(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid” consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid” include a melting point of 127 °C, a predicted boiling point of 398.2±37.0 °C, and a predicted density of 1.234±0.06 g/cm3 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Bio-nanocomposite Development

3-(4-Hydroxyphenyl)propionic acid (a variant of the target molecule) has been utilized as an organic modifier in layered double hydroxides (LDHs) based on ZnAl and MgAl cations. In a study, PBS bionanocomposites were prepared via in situ polymerization and melt blending, yielding completely green materials with potential full biodegradability. These materials demonstrated high thermal stability and significant mechanical reinforcement due to excellent filler/polymer interfacial interaction. The hydroxy acid also exhibited a chain extender effect towards the matrix, indicating its utility in developing multifunctional hybrid systems for various applications (Totaro et al., 2017).

Renewable Building Block for Polybenzoxazine

Phloretic acid, closely related to the compound , has been explored as a renewable building block to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This process, using bio-based amine and solvent-free Fischer esterification, led to the synthesis of almost 100% bio-based benzoxazine end-capped molecules. The resulting materials exhibited suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing the potential of renewable phloretic acid as a sustainable alternative for introducing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Chemical Synthesis and Therapeutic Potential

3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline, a compound with structural similarities, has shown promise in binding and complexing activity. While the compound's direct applications were not detailed, its mention in the context of substances with biological potency suggests potential in medicinal and chemical industries (Milata, Bella, & Kurinec, 2019).

Synthesis and Properties of Acrylamide Derivatives

2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and related compounds have been synthesized and characterized for their effectiveness as corrosion inhibitors. The compounds demonstrated significant efficacy and provided insights into their adsorption behavior on metals, highlighting their potential in industrial applications (Abu-Rayyan et al., 2022).

Pseudopolymorphs of Hydroxybenzoic Acid Derivative

A derivative of 4-hydroxybenzoic acid, which shares a functional group with the target molecule, was studied for its self-assembly in the solid lattice. The study provides insights into the influence of solute-solvent interactions on the formation of hydrogen-bonded network structures, offering implications for the development of materials in medicine and polymer synthesis (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYGPUAIMQUIOO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224677 | |

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid | |

CAS RN |

865233-35-8 | |

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)